molecular formula C7H4Br2O2 B14771796 4,5-Dibromobenzo[d][1,3]dioxole

4,5-Dibromobenzo[d][1,3]dioxole

Cat. No.: B14771796
M. Wt: 279.91 g/mol
InChI Key: REYVDSPAPBFPOF-UHFFFAOYSA-N
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Description

4,5-Dibromobenzo[d][1,3]dioxole is an organic compound with the molecular formula C7H4Br2O2 It is a brominated derivative of benzo[d][1,3]dioxole, characterized by the presence of two bromine atoms at the 4 and 5 positions of the benzodioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibromobenzo[d][1,3]dioxole typically involves the bromination of benzo[d][1,3]dioxole. One common method is the reaction of benzo[d][1,3]dioxole with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The bromination reaction is typically conducted in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4,5-Dibromobenzo[d][1,3]dioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium amide, thiophenol, and alkoxide salts.

    Coupling Reactions: Palladium catalysts such as palladium acetate and bases like potassium carbonate are used.

Major Products

The major products formed from these reactions include various substituted benzodioxoles and biaryl compounds, which are valuable intermediates in organic synthesis and materials science .

Mechanism of Action

The mechanism of action of 4,5-Dibromobenzo[d][1,3]dioxole in biological systems is not fully understood. it is believed to interact with cellular targets through its bromine atoms, which can form covalent bonds with nucleophilic sites in proteins and DNA. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibromobenzo[d][1,3]dioxole is unique due to its specific substitution pattern, which imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. Its ability to undergo selective substitution and coupling reactions distinguishes it from other brominated benzodioxoles .

Properties

Molecular Formula

C7H4Br2O2

Molecular Weight

279.91 g/mol

IUPAC Name

4,5-dibromo-1,3-benzodioxole

InChI

InChI=1S/C7H4Br2O2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2

InChI Key

REYVDSPAPBFPOF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C(=C(C=C2)Br)Br

Origin of Product

United States

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